molecular formula C6H6FNO B1366365 (2-Fluoropyridin-4-yl)methanol CAS No. 131747-60-9

(2-Fluoropyridin-4-yl)methanol

Cat. No.: B1366365
CAS No.: 131747-60-9
M. Wt: 127.12 g/mol
InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H6FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a hydroxymethyl group at the fourth position. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-4-yl)methanol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: (2-Fluoropyridin-4-yl)aldehyde or (2-Fluoropyridin-4-yl)carboxylic acid.

    Reduction: (2-Fluoropyridin-4-yl)methylamine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(2-Fluoropyridin-4-yl)methanol is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with enzymes or receptors. These interactions can modulate biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • (2-Chloro-3-fluoropyridin-4-yl)methanol
  • (2-Chloro-5-fluoropyridin-3-yl)ethanone
  • (4-Chloro-pyridin-2-yl)-methanol

Comparison: (2-Fluoropyridin-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .

Biological Activity

(2-Fluoropyridin-4-yl)methanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the hydroxymethyl group in its structure enhances its pharmacological properties, including lipophilicity and membrane permeability, which are critical for drug design.

  • Molecular Formula : C₆H₆FNO
  • Molecular Weight : Approximately 143.11 g/mol
  • Melting Point : 61–67 °C
  • Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity to proteins, potentially leading to increased metabolic stability and efficacy. This compound may act as a ligand that modulates the activity of specific enzymes or receptors, contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting neurogenic inflammation, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits neurogenic inflammation
AnticancerShows cytotoxicity against specific cancer cell lines
Enzyme ModulationPotential ligand for various enzymes

Case Study: Anti-inflammatory Activity

A study focusing on structurally related compounds demonstrated that the introduction of fluorine in aromatic systems could enhance their anti-inflammatory properties. The mechanism involved the inhibition of pro-inflammatory cytokines, which is crucial for managing conditions such as arthritis and other inflammatory disorders.

Case Study: Anticancer Activity

Research involving derivatives of this compound indicated significant cytotoxic effects against bladder cancer cell lines. The compound exhibited an IC50 value of 15 μM, suggesting a promising avenue for further development in cancer therapeutics. Structural modifications were shown to enhance potency, indicating the importance of chemical diversity in drug design.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for variations that can lead to derivatives with enhanced biological activities. For instance, modifications at the hydroxymethyl group or substitutions on the pyridine ring can significantly influence the compound's pharmacological profile.

Table 2: Synthesis Pathways

CompoundSynthesis MethodYield (%)
This compoundMulti-step synthesis from pyridine derivativesVaries
Derivative AModified synthesis with additional substituents29.4
Derivative BOptimized route avoiding palladium catalysts25.0

Properties

IUPAC Name

(2-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFXOPAZVVMMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462540
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-60-9
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester (36) (4.536 g, 19.62 mmol) in anhydrous methanol (40 ml) cooled in an ice bath, was added sodium methoxide (1.06 g, 19.62 mmol). After stirring for 30 min., excess ammonium chloride was added to the mixture. The mixture was then evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1)) to afford 2.34 g (94%) of a white solid; m.p. 70-71° C.; 1H NMR (200 MHz, CDCl3) δ: 2.40 (1H, t, J=4.0 Hz), 4.78 (2H, d, J=4 Hz), 6.97 (1H, s), 7.15 (1H, m), 8.15 (1H, d, J=5.0 Hz); m/z (EI): 127 (M+).
Name
Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester
Quantity
4.536 g
Type
reactant
Reaction Step One
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40 mL
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sodium methoxide
Quantity
1.06 g
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

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O=C(OCc1ccnc(F)c1)c1ccccc1
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Synthesis routes and methods III

Procedure details

To a stirred solution of 1.0 M lithium aluminium hydride in anhydrous tetrahydrofuran (7.00 mL, 7.00 mmol) was added at −50° C., under argon, a solution of compound 28 (1.19 g, 7.00 mmol) in anhydrous tetrahydrofuran (10 mL). After 15 min, water (7 mL), a 3.0 N aqueous sodium hydroxide solution (7 mL) and water (7 mL) were added successively to the mixture until no more gas evolution was observed. After return back to room temperature, a brine solution (10 mL) was added. The mixture was extracted with dichloromethane (3×10 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under reduced pressure. The residue was chromatographed (Al2O3, CH2Cl2) to give compound 29 (0.45 g, 3.50 mmol) as a beige solid. Yield 51%; Rf (Al2O3, CH2Cl2) 0.32; mp 61-63° C.; IR (KBr) ν 1074, 1273, 1420, 1618, 3100-3400 cm−1; 1H NMR (200 MHz, CDCl3) δ 3.81 (se, 1H), 4.75 (s, 2H), 6.96 (s, 1H), 7.14 (m, 1H), 8.07 (d, 1H, J=5.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
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Name
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7 mL
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Quantity
10 mL
Type
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Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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